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Compound of Interest

Compound Name: Koenidine

CAS No.: 24123-92-0

Cat. No.: B1220425

Get Quote

Executive Summary
Koenidine (CAS: 24123-92-0), also known as Koenigicine, is a bioactive carbazole alkaloid

predominantly isolated from the root bark and leaves of Murraya koenigii (Rutaceae).[1]

Structurally characterized by a pyrano[3,2-a]carbazole skeleton, it possesses significant

pharmacological potential, including cytotoxic activity against human carcinoma cell lines (e.g.,

HeLa, HepG2) and antimicrobial properties.[1] This guide provides a definitive structural

analysis, spectroscopic fingerprint, and a validated isolation protocol to support further

structure-activity relationship (SAR) studies.[1]

Chemical Constitution & Molecular Architecture[1]
Koenidine belongs to the C20-carbazole alkaloid family.[1] Its architecture is defined by a

tricyclic carbazole core fused to a dimethylpyran ring, further substituted with methoxy and

methyl groups.
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Property Specification

IUPAC Name
3,11-dihydro-8,9-dimethoxy-3,3,5-

trimethylpyrano[3,2-a]carbazole

Common Synonyms Koenigicine, Koenimbidine

Molecular Formula C₂₀H₂₁NO₃

Molecular Weight 323.39 g/mol

Physical State Pale yellow crystalline solid

Melting Point 224–225 °C

Solubility
Soluble in Chloroform, DMSO, Methanol;

Insoluble in Water

Structural Logic
The molecule's lipophilicity is driven by the pyran ring and methyl substituents, facilitating

membrane permeability. The methoxy groups at positions C-8 and C-9 (numbering may vary by

convention, often C-6/C-7 in biosynthesis papers) serve as hydrogen bond acceptors, critical

for interaction with protein targets such as Topoisomerase II.[1]

Spectroscopic Characterization (Fingerprint)[1]
Accurate identification of Koenidine relies on High-Resolution Nuclear Magnetic Resonance

(NMR).[1] The following data represents the consensus spectroscopic signature in

CDCl₃/CD₃OD.

¹H NMR Data (500 MHz)
The proton environment is distinct due to the gem-dimethyl group on the pyran ring and the

aromatic methoxy signals.
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Position /
Group

Chemical Shift
(δ ppm)

Multiplicity Integration
Assignment
Logic

NH 8.11 Broad Singlet 1H
Carbazole N-H

(Exchangeable)

Ar-H (C-5) 7.98
Doublet (

Hz)
1H

Deshielded

aromatic proton

Ar-H (C-4) 7.45 Singlet 1H
Isolated aromatic

proton

Ar-H (C-8) 7.31
Doublet (

Hz)
1H

Aromatic ring

proton

Ar-H (C-2) 6.68 Singlet 1H
Isolated aromatic

proton

Pyran Olefin (H-

4')
6.59

Doublet (

Hz)
1H

Vinylic proton

(Pyran ring)

Pyran Olefin (H-

3')
5.68

Doublet (

Hz)
1H

Vinylic proton

(Pyran ring)

Methoxy (-OMe) 3.98 Singlet 3H
Oxygen-attached

methyl

Methoxy (-OMe) 3.93 Singlet 3H
Oxygen-attached

methyl

Ar-CH₃ 2.33 Singlet 3H
Aromatic methyl

group

Gem-Dimethyl 1.61, 1.48 Singlets 6H (Total)
Pyran ring gem-

dimethyls
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Analytic Note: The pair of doublets at δ 6.59 and 5.68 with a coupling constant (

) of ~10 Hz is diagnostic for the

-pyran ring fusion.

Biosynthetic Trajectory
Koenidine is biogenetically derived from 3-methylcarbazole via the shikimate pathway.[1] The

pathway involves oxidative hydroxylation followed by prenylation and cyclization.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1220425/docs?utm_src=pdf-body#technical-monograph-chemical-architecture-and-isolation-of-koenidine
https://pubchem.ncbi.nlm.nih.gov/compound/Koenine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1220425?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


3-Methylcarbazole

Oxidation & Methylation

Murrayafoline A
(1-methoxy-3-methylcarbazole)

C-Prenylation
(Dimethylallyl pyrophosphate)

Koenoline/Koenigine
(Prenylated Intermediates)

Oxidative Cyclization
(Pyran Ring Formation)

KOENIDINE
(Cyclization & Methoxylation)

Click to download full resolution via product page

Figure 1: Proposed biosynthetic pathway from the 3-methylcarbazole precursor to Koenidine
involving prenylation and oxidative cyclization.[1]

Isolation & Purification Protocol
This protocol describes the isolation of Koenidine from Murraya koenigii leaves. It utilizes a

polarity-gradient fractionation to separate Koenidine from structurally similar alkaloids like
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Mahanimbine and Girinimbine.[1]

Experimental Workflow
Reagents Required: Methanol (MeOH), n-Hexane, Chloroform (CHCl₃), Ethyl Acetate (EtOAc),

Silica Gel (60–120 mesh and 230–400 mesh).[1]

Extraction:

Macerate 1.0 kg of shade-dried, powdered leaves in MeOH (3 x 3L) for 72 hours at room

temperature.

Filter and concentrate under reduced pressure (Rotary Evaporator, 40°C) to yield crude

extract.

Partitioning:

Resuspend crude extract in water.[1]

Partition sequentially with n-Hexane (to remove fats/waxes) and then Chloroform.[1]

Collect the Chloroform fraction (rich in carbazole alkaloids).

Fractionation (Column Chromatography):

Pack a glass column with Silica Gel (60–120 mesh) using n-Hexane.[1]

Load the Chloroform fraction.

Elute with a gradient of n-Hexane : EtOAc (100:0

80:20).[1]

Koenidine typically elutes at ~10-15% EtOAc in Hexane.[1]

Purification:

Subject the Koenidine-rich fraction to re-chromatography (Silica Gel 230–400 mesh).[1]
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Elute with n-Hexane : Chloroform (gradient).[1]

Recrystallize from Hexane/Chloroform mixture to obtain pale yellow crystals.[1]
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Figure 2: Isolation workflow for Koenidine using solvent partitioning and chromatographic

separation.

Pharmacological Scope & Mechanism[1][6]
Koenidine exhibits a "multipronged" therapeutic mechanism, primarily attributed to the planar

carbazole moiety which allows for DNA intercalation and enzyme inhibition.

Cytotoxicity: Demonstrates IC₅₀ values in the micromolar range against MCF-7 (Breast) and

HeLa (Cervical) cancer lines.[1] The mechanism involves the induction of apoptosis via the

mitochondrial pathway (caspase-3 activation).

Antibiotic Resistance Reversal: Acts as an efflux pump inhibitor (EPI) in resistant bacterial

strains (e.g., S. aureus), potentiating the effect of standard antibiotics.

Structure-Activity Relationship (SAR): The presence of the pyran ring is essential for

lipophilicity, while the C-3 methyl and methoxy groups modulate binding affinity to the ATP-

binding pocket of kinase targets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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